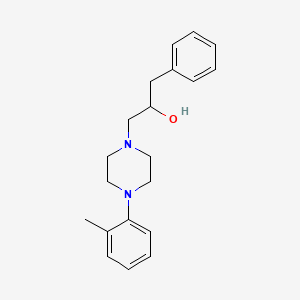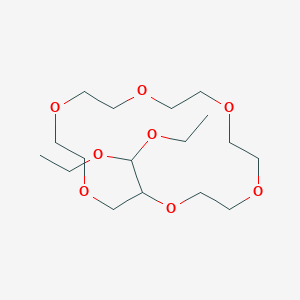
2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a diethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the reaction of a suitable precursor with diethoxymethyl reagents under controlled conditions. One common method involves the use of diethoxymethylsilane as a reagent, which reacts with the precursor compound in the presence of a catalyst to form the desired product . The reaction conditions often include specific temperatures, pressures, and solvents to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound available for various applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like diethoxymethylsilane, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Diethoxymethyl)furan: A compound with a similar diethoxymethyl group but different structural framework.
2-Furaldehyde diethyl acetal: Another compound with a diethoxymethyl group, used in different applications.
Uniqueness
2-(Diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its multiple ether linkages and cyclic structure, which confer specific chemical and physical properties. These properties make it suitable for applications that require stability, reactivity, and specific interactions with other molecules.
Properties
CAS No. |
76377-05-4 |
|---|---|
Molecular Formula |
C17H34O8 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-(diethoxymethyl)-1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C17H34O8/c1-3-23-17(24-4-2)16-15-22-12-11-20-8-7-18-5-6-19-9-10-21-13-14-25-16/h16-17H,3-15H2,1-2H3 |
InChI Key |
SLPGROJYAQGAJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1COCCOCCOCCOCCOCCO1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)

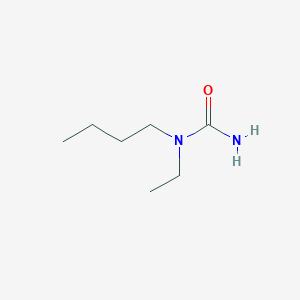
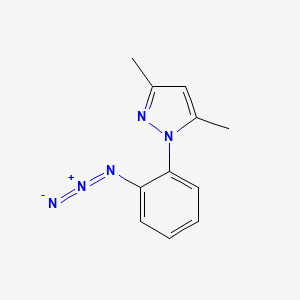
![5-(Trimethylsilyl)-2,3,3a,4,5,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-ol](/img/structure/B14448131.png)
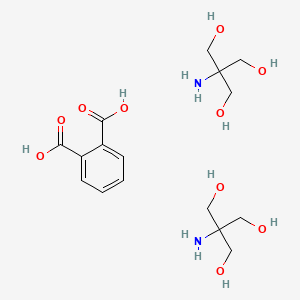
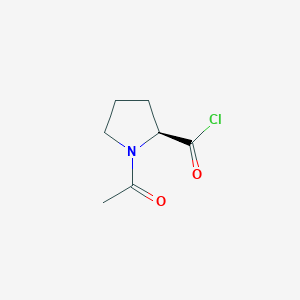
![2-[3-(3-Ethyl-1,3-benzoxazol-2(3H)-ylidene)-2-methylprop-1-en-1-yl]quinoline](/img/structure/B14448159.png)
![Dodecanamide, N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B14448162.png)
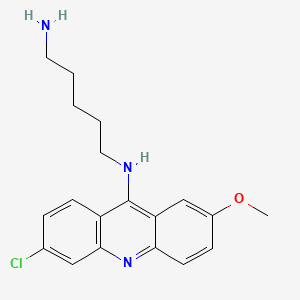
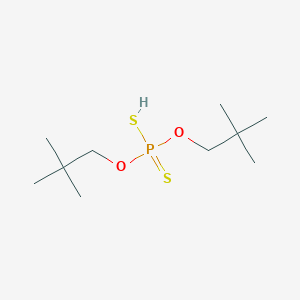
![3-[(But-3-yn-2-yl)oxy]butan-2-ol](/img/structure/B14448184.png)
